N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a benzofuran moiety and at the 2-position with a furan-2-carboxamide group. Its structural complexity arises from the fusion of aromatic and heteroaromatic systems, which may enhance biological activity through improved π-π stacking or hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4/c19-13(11-6-3-7-20-11)16-15-18-17-14(22-15)12-8-9-4-1-2-5-10(9)21-12/h1-8H,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLAXAIWLNMFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzofuran and furan moieties. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The benzofuran and furan rings can be introduced through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the coupling reactions to identify the most efficient catalysts and conditions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding ketones or quinones.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and furan rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the oxadiazole ring can yield hydrazine derivatives .
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways by modulating receptor activity. The specific pathways and targets depend on the biological context and the compound’s structural features .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Substituents on the 1,3,4-Oxadiazole Ring
- Its molecular formula is C₉H₇N₅O₃, with a molecular weight of 253.19 g/mol .
- N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Furan-2-Carboxamide (a5) :
The phenyl group increases aromaticity and lipophilicity, favoring membrane penetration. However, the planar benzofuran in the target compound may offer superior steric bulk and π-π interactions in biological systems . - The dihydroisoquinoline carboxamide moiety introduces conformational rigidity, contrasting with the furan-2-carboxamide in the target compound .
Carboxamide Variations
- The furan-2-carboxamide group is conserved across compounds a4 , a5 , and the target molecule. In contrast, b5 () uses a 4-fluorobenzamide group, which may alter solubility and metabolic stability due to fluorine’s electronegativity .
Spectral and Analytical Data
- IR and NMR Profiles: a3 (N-[(2-Benzoylhydrazinyl)carbonothioyl]furan-2-carboxamide): Shows IR peaks at 1667 cm⁻¹ (C=O stretch) and 1565 cm⁻¹ (C=C aromatic), with NMR signals at δ 7.83–7.43 ppm for aromatic protons . Target Compound: Expected to exhibit similar C=O stretches but distinct aromatic proton shifts (δ ~7.5–8.5 ppm) due to benzofuran’s fused ring system.
- Elemental Analysis :
Physicochemical Properties
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Ring : The benzofuran ring is synthesized through cyclization reactions involving phenolic derivatives and aldehydes under acidic conditions.
- Oxadiazole Formation : The oxadiazole ring is created by cyclization between a hydrazide and a carboxylic acid derivative under dehydrating conditions.
- Coupling Reaction : The benzofuran and oxadiazole intermediates are coupled with furan-2-carboxamide using coupling agents like EDC·HCl and HOBt to yield the final product.
Anticancer Properties
Recent studies indicate that compounds containing the oxadiazole moiety exhibit promising anticancer activity. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| 5b | HeLa | 2.41 | Caspase pathway activation |
| 5c | U-937 | 1.136 | Cell cycle arrest . |
These compounds induce apoptosis in cancer cells in a dose-dependent manner, suggesting their potential as therapeutic agents.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary results indicate that it may inhibit the growth of various bacterial strains, although further studies are needed to elucidate the exact mechanisms involved.
Structure–Activity Relationship (SAR)
The biological activity of benzofuran derivatives is influenced by their chemical structure. Modifications at specific positions on the benzofuran or oxadiazole rings can enhance their potency:
- Substituents on the Benzofuran Ring : The presence of electron-withdrawing groups increases cytotoxicity.
- Oxadiazole Ring Modifications : Variations in substituents on the oxadiazole ring can lead to improved selectivity for cancer cell lines over normal cells .
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Study on MCF-7 Cells : A derivative showed an IC50 value of 0.65 µM against MCF-7 cells, significantly lower than traditional chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal models treated with oxadiazole derivatives demonstrated reduced tumor growth rates compared to controls, indicating potential for further development into therapeutic agents .
Q & A
(Basic) What are the established synthetic routes for N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?
The synthesis typically involves multi-step reactions starting with furan-2-carbohydrazide derivatives. A common route includes:
Hydrazide formation : Reacting furan-2-carboxylic acid derivatives with hydrazine hydrate to form furan-2-carbohydrazide.
Oxadiazole ring closure : Cyclization of the hydrazide intermediate with carbon disulfide or cyanogen bromide under reflux conditions to form the 1,3,4-oxadiazole core.
Coupling with benzofuran : Introducing the 1-benzofuran-2-yl moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling, followed by carboxamide formation using activated furan-2-carbonyl chloride.
Key purification steps involve column chromatography and recrystallization, with yields optimized by controlling reaction temperature and solvent polarity (e.g., dry THF or DMF) .
(Basic) Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- FTIR : To confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, oxadiazole ring vibrations at ~950–1250 cm⁻¹).
- NMR (¹H and ¹³C) : For structural elucidation, such as aromatic proton signals (δ 6.5–8.5 ppm) and carboxamide carbonyl (δ ~165–170 ppm).
- Mass spectrometry (HRMS/ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
- Elemental analysis : Validates purity and stoichiometry (C, H, N within ±0.4% of theoretical values).
These methods are complemented by melting point determination and TLC monitoring during synthesis .
(Advanced) How can molecular docking studies elucidate its mechanism against targets like Mycobacterium tuberculosis?
Docking studies (e.g., using AutoDock Vina or Schrödinger Suite) predict binding interactions with targets like enoyl-ACP reductase (InhA) in M. tuberculosis. Steps include:
Protein preparation : Retrieve the target’s crystal structure (PDB ID: 4TZK), remove water, add hydrogens, and assign charges.
Ligand preparation : Optimize the compound’s 3D structure using density functional theory (DFT) at the B3LYP/6-31G* level.
Grid generation : Define the active site (e.g., NAD⁺ binding pocket).
Docking simulation : Analyze binding poses, hydrogen bonds (e.g., with Tyr158), and hydrophobic interactions.
Studies on similar oxadiazoles show binding energies ≤−8.0 kcal/mol correlate with MIC values ≤3.125 µg/mL .
(Advanced) How to address contradictions in bioactivity data across different enzyme inhibition assays?
Contradictions may arise from assay conditions or enzyme isoforms. Mitigation strategies:
- Standardize protocols : Use consistent substrate concentrations (e.g., 100 µM p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) and incubation times.
- Validate with orthogonal assays : Compare colorimetric (e.g., LOX inhibition via ferrous oxidation-xylenol orange) and fluorometric methods.
- Control for enzyme sources : Test against recombinant vs. tissue-extracted enzymes (e.g., BChE from human plasma vs. equine serum).
- Statistical analysis : Apply ANOVA with post-hoc tests to assess significance (p<0.05) across triplicate runs .
(Advanced) What strategies optimize its separation in chromatographic methods?
For HPLC/GC analysis:
- Column selection : Use C18 reverse-phase columns (5 µm, 250 × 4.6 mm) with mobile phases like acetonitrile:water (70:30, 0.1% TFA).
- Temperature optimization : Elevate to 210°C for GC with nematic mesogen stationary phases (e.g., oxadiazole-containing liquid crystals) to reduce retention time.
- Detector tuning : UV detection at λ = 254 nm for aromatic moieties or MS/MS for fragmentation patterns.
- Sample preparation : Pre-purify via liquid-liquid extraction (ethyl acetate/water) to remove polar impurities .
(Advanced) How to analyze its crystal structure and hydrogen bonding via X-ray diffraction?
Procedure for single-crystal XRD:
Crystallization : Grow crystals via slow evaporation in acetonitrile/water (1:1).
Data collection : Use a diffractometer (e.g., Oxford Xcalibur Nova) at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
Structure solution : Solve via direct methods (SHELXS) and refine with SHELXL.
Hydrogen bonding analysis : Identify classical (N–H···N/O) and non-classical (C–H···O/π) interactions using Mercury software.
For example, studies on analogous compounds reveal layered packing via Cl···N (3.17 Å) and Cl···O (3.31 Å) contacts, with R-factors ≤0.026 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
